

Phenyl Vinyl Sulfide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Phenyl vinyl sulfide

Cat. No.: B156575

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This technical guide provides an in-depth overview of **phenyl vinyl sulfide**, including its nomenclature, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The compound with the common name **phenyl vinyl sulfide** is systematically named under IUPAC nomenclature and is also known by several synonyms.

- IUPAC Name: (Ethenylthio)benzene[1]
- Synonyms: Phenylthioethene, Benzene, (ethenylthio)-, Phenyl vinyl sulphide, (Phenylthio)ethylene, Thiophenol vinyl ether, Vinyl phenyl sulfide[1][2][3][4][5]
- CAS Number: 1822-73-7[1][2]

Physicochemical Properties

The key physical and chemical properties of **phenyl vinyl sulfide** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₈ H ₈ S	[1][2]
Molecular Weight	136.21 g/mol	[2]
Appearance	Clear, slightly yellowish liquid	[2][6]
Boiling Point	94-95 °C at 25 mmHg	[2][6]
Density	1.042 g/mL at 25 °C	[2][6]
Refractive Index	n ₂₀ /D 1.599	[2][6]
Flash Point	114 °F (46 °C) - closed cup	[2]
InChI	1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2	
SMILES	C=CSc1ccccc1	

Synthetic Protocols

Several methods for the synthesis of **phenyl vinyl sulfide** have been reported. Below are detailed experimental protocols for two common procedures.

Synthesis from Diphenyl Disulfide, Bromine, and Ethylene

This one-pot reaction provides a high yield of **phenyl vinyl sulfide** under mild conditions.[7]

Materials:

- Diphenyl disulfide (200 g, 917 mmol)
- Dichloromethane (320 mL)
- Bromine (161 g, 52 mL, 1.01 mol)
- Ethylene (73.1 g, 2.61 mol)

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 300 mL, 2.01 mol)
- 1.0 M Ammonium hydroxide solution (600 mL)
- Magnesium sulfate (10 g)

Procedure:

- A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet. The flask is charged with diphenyl disulfide and dichloromethane.
- After the diphenyl disulfide has dissolved, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask.
- Ethylene is slowly bubbled into the solution. The addition of bromine in 2–3 mL portions over 5 hours is then initiated. The reaction mixture's color should be monitored; subsequent portions of bromine are added as the violet color fades to amber.
- Once the bromine addition is complete, ethylene introduction is continued until the amber color persists.
- The drying tube is replaced with the nitrogen inlet, and a clean addition funnel is charged with DBU.
- DBU is added at a rate that maintains the reaction temperature below 55°C.
- After the DBU addition, the mixture is maintained at approximately 50°C for 15–18 hours.
- A 1.0 M ammonium hydroxide solution is added, and the mixture is transferred to a separatory funnel.
- The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).
- The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate.

- The mixture is filtered, and the solvent is removed under reduced pressure.
- Distillation of the residue yields **phenyl vinyl sulfide** (bp 80–84°C/11–12 mm).

Synthesis from Benzenethiol and 1,2-Dibromoethane

This method involves the reaction of sodium thiophenoxide with 1,2-dibromoethane followed by elimination.

Materials:

- Ethanol (400 mL)
- Sodium metal (23 g, 1 g-atom)
- Benzenethiol (110 g, 1 mol)
- 1,2-Dibromoethane (272 g, 1.45 mol)
- Ethanolic sodium ethoxide (prepared from 40 g of sodium and 800 mL of ethanol)
- Benzene (750 mL)
- Water (750 mL)

Procedure:

- In a 1-L, three-necked, round-bottomed flask, sodium metal is added in small pieces to ethanol with stirring to prepare sodium ethoxide.
- Once the sodium has completely reacted, benzenethiol is added over 15–20 minutes.
- This solution is then transferred over 45 minutes to a stirred solution of 1,2-dibromoethane in ethanol at 25–30°C.
- The mixture is stirred for 30 minutes, followed by the addition of more ethanolic sodium ethoxide over 30 minutes.
- The resulting mixture is stirred at reflux for 8 hours.

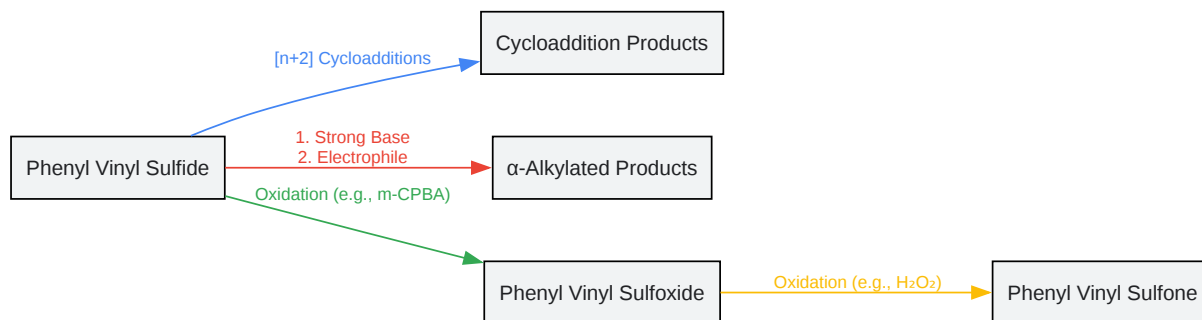
- After cooling, benzene and water are added.
- The organic layer is separated, washed with water and brine, and then concentrated by rotary evaporation.
- The resulting oil is distilled to give **phenyl vinyl sulfide** (bp 91–93°C/20 mm).[\[8\]](#)[\[9\]](#)

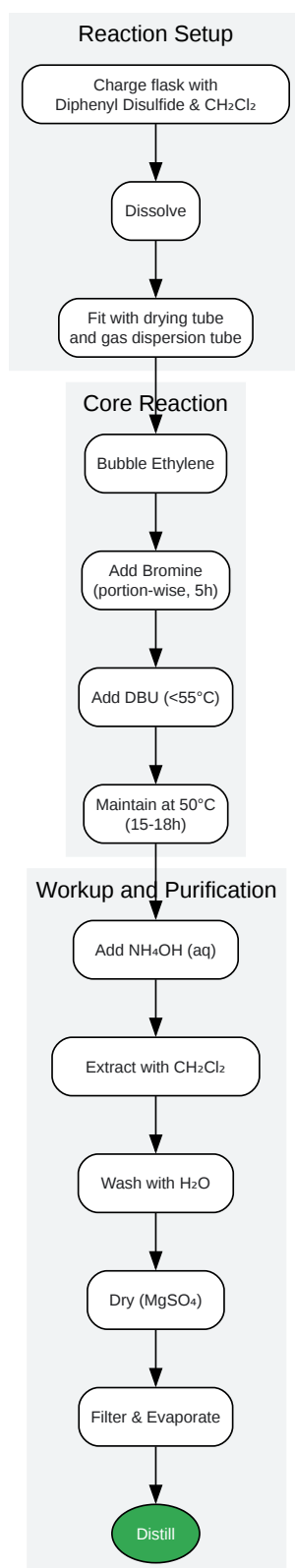
Chemical Reactivity and Applications

Phenyl vinyl sulfide is a versatile intermediate in organic synthesis. Its synthetic utility stems from the reactivity of the vinyl group and the influence of the sulfur atom.

- Cycloaddition Reactions: As an electron-rich alkene, it participates in [1+2], [2+2], [3+2], and [4+2] cycloaddition reactions.[\[2\]](#)[\[7\]](#)
- Deprotonation and Alkylation: Strong bases can deprotonate the α -vinyl proton, forming a metallated sulfide that can react with various electrophiles.[\[7\]](#)
- Precursor to Sulfoxides and Sulfones: **Phenyl vinyl sulfide** can be oxidized to phenyl vinyl sulfoxide and further to phenyl vinyl sulfone, which are also valuable synthetic intermediates.[\[7\]](#)

Below is a diagram illustrating the key synthetic transformations of **phenyl vinyl sulfide**.





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